molecular formula C11H12O6 B13582006 3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid

3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid

Cat. No.: B13582006
M. Wt: 240.21 g/mol
InChI Key: OSIRPBGXEVFDDH-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid is a phenolic derivative characterized by a 2-oxopropanoic acid backbone attached to a 4-hydroxy-3,5-dimethoxyphenyl group.

Properties

Molecular Formula

C11H12O6

Molecular Weight

240.21 g/mol

IUPAC Name

3-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C11H12O6/c1-16-8-4-6(3-7(12)11(14)15)5-9(17-2)10(8)13/h4-5,13H,3H2,1-2H3,(H,14,15)

InChI Key

OSIRPBGXEVFDDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Structure Molecular Formula Key Features Sources Applications
3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid Phenyl group + 2-oxopropanoic acid chain C₁₁H₁₂O₇ (inferred) Ketone group at C2; lacks double bond in side chain Not explicitly stated Hypothesized: Intermediate in lignin degradation
Syringic acid (4-Hydroxy-3,5-dimethoxybenzoic acid) Benzoic acid core with 4-OH, 3,5-OCH₃ substituents C₉H₁₀O₅ Smaller molecular size; carboxyl group directly attached to aromatic ring Bamboo leaves , lignin degradation Antioxidant, food preservative, biomarker in clinical studies
Sinapic acid (3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid) Cinnamic acid derivative with propenoic acid chain and 4-OH, 3,5-OCH₃ groups C₁₁H₁₂O₅ Double bond in side chain; higher conjugation MALDI matrix , foods MALDI-TOF mass spectrometry, antioxidant, anti-inflammatory agent
Ferulic acid (3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid) Cinnamic acid derivative with 4-OH, 3-OCH₃ substituents C₁₀H₁₀O₄ One fewer methoxy group than sinapic acid Cinnamon peel , plant cell walls Food additive, sunscreen ingredient, precursor for vanillin synthesis

Key Research Findings

Target Compound
  • Limited direct data, but structurally related to lignin degradation products. For example, lignin peroxidase cleaves phenolic β-O-4 dimers (e.g., syringaldehyde) into smaller fragments like syringic acid and 2-oxo derivatives .
  • The 2-oxo group may enhance electrophilicity, making it reactive in oxidation or conjugation reactions.
Syringic Acid
  • Exhibits radical scavenging activity (IC₅₀ = 12.5 μM in DPPH assay), weaker than sinapic acid due to lack of conjugated double bonds .
  • Isolated from bamboo leaves and used as a reference standard in phytochemical studies .
Sinapic Acid
  • Superior MALDI matrix performance for large proteins (>20 kDa) compared to α-cyano-4-hydroxycinnamic acid (CHCA) due to higher UV absorption and lower background noise .
  • Shows anti-proliferative effects in cancer cells (e.g., IC₅₀ = 45 μM in HepG2 cells) via ROS modulation .
Ferulic Acid
  • Widely used in cosmetics for UV protection; stabilizes formulations due to phenolic hydroxyl group .
  • Synergistic antioxidant effects with vitamins C and E in food systems .

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